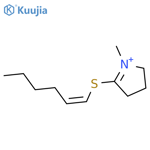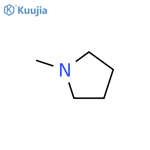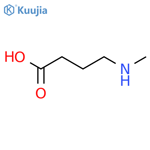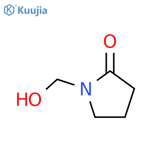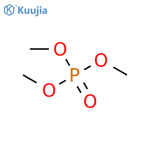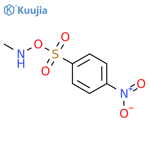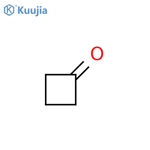Cas no 872-50-4 (N-Methylpyrrolidone)

N-Methylpyrrolidone Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1-Methyl-2-pyrrolidinone
- 1-methyl-2-pyrrolidone
- NMP
- N-Methylpyrrolidone
- N-Methylbutyrolactam
- N-Methyl-2-pyrrolidone
- 1-Methyl-2-pyrrolidone (Low water content)
- 1-Methyl-2-pyrrolidinone (NMP)
- M-PYROL
- 1-Methyl-2-pyrrolidi
- 1-METHYL-2-PYRROLIDONE, EL
- 1,6-Dihydro-N-methyl-6-oxonicotinamide
- 1-methyl-2-oxo-pyrrolidine
- 1-methylpyrrolidin-2-one
- N-methyl-2-pyridone-5-carboxamide
- n-methyl-2-pyrrolidinone
- n-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
- N-methyl-pyrrolidin-2-one
- N-methyl-pyrrolidinone
- 1-Methyl-2-pyrrolidinone (Low water content)
- NMP (Low water content)
- N-Methyl pyrrolidone
- Methylpyrrolidone
- N-Methylpyrrolidinone
- 1-Methylpyrrolidone
- 1-Methylpyrrolidinone
- 2-Pyrrolidinone, 1-methyl-
- n-methyl-pyrrolidone
- 1-Methylazacyclopentan-2-one
- 1-Methyl-5-pyrrolidinone
- N-methylpyrrolidin-2-one
- N-Methyl-gamma-butyrolactam
- N-methyl pyrrolidinone
- Methyl-2-pyrrolidinone
- 1-methyl-2-pyrrolidon
- Methylpyrrol
- N-Methy-2-pyrrolidone
- 1-Methyl-2-pyrrolidinone (ACI)
- 2-Pyrrolidone, 1-methyl- (3CI)
- AgsolEx 1
- EKOS 1
- LA 8E
- M 0418
- Microposit 2001
- N 0131
- N-Methyl-2-ketopyrrolidine
- N-Methyl-α-pyrrolidinone
- N-Methyl-α-pyrrolidone
- N-Methyl-γ-butyrolactam
- N-Methylpyrrolidine-2-one
- NMP 1165
- NSC 4594
- Pharmasolve
- Pyrol M
- SL 1332
- 1-Methyl-2-pyrrolidinone 99%, SuperDry, Water≤50 ppm (by K.F.)
- 1-Methyl-2-pyrrolidinone 99.5%, SuperDry, with molecular sieves ,Water≤50 ppm (by K.F.)
-
- MDL: MFCD00003193
- Inchi: 1S/C5H9NO/c1-6-4-2-3-5(6)7/h2-4H2,1H3
- InChI-Schlüssel: SECXISVLQFMRJM-UHFFFAOYSA-N
- Lächelt: O=C1CCCN1C
- BRN: 106420
Berechnete Eigenschaften
- Genaue Masse: 99.068414g/mol
- Oberflächenladung: 0
- XLogP3: -0.5
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Anzahl drehbarer Bindungen: 0
- Monoisotopenmasse: 99.068414g/mol
- Monoisotopenmasse: 99.068414g/mol
- Topologische Polaroberfläche: 20.3Ų
- Schwere Atomanzahl: 7
- Komplexität: 90.1
- Isotopenatomanzahl: 0
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Anzahl kovalent gebundener Einheiten: 1
- Tautomerzahl: 2
- Oberflächenladung: 0
Experimentelle Eigenschaften
- Geruch: Mild amine odor
- Vapor Density: 3.4 (NTP, 1992) (Relative to Air)
- Henrys Law Constant: 3.20e-09 atm-m3/mole
- Stability Shelf Life: NMP shows unlimited shelf life in tightly closed containers, slight discoloration does not impair its quality.
- Autoignition Temperature: 655 °F (346 °C)
- Temperature: Decomposes on heating and on burning. This produces toxic fumes including nitrogen oxides and carbon monoxide.
- Viscosity: 1.65 cP at 25 °C
- Heat of Combustion: 719 kcal/mol
- Heat of Vaporization: 127.3 kcal/Kg
- Surface Tension: 40.7 dynes/cm
- Farbe/Form: Farblose transparente ölige Flüssigkeit mit leichtem Geruch von Amin.
- Dichte: 1.028 g/mL at 25 °C(lit.)
- Schmelzpunkt: −24 °C (lit.)
- Siedepunkt: 202 °C(lit.)
81-82 °C/10 mmHg(lit.) - Flammpunkt: Fahrenheit: 195.8° f< br / >Celsius: 91° C< br / >
- Brechungsindex: n20/D 1.47(lit.)
- PH: 8.5-10.0 (100g/l, H2O, 20℃)
- Löslichkeit: ethanol: miscible0.1ML/mL, clear, colorless (10%, v/v)
- Wasserteilungskoeffizient: >=10 g/100 mL at 20 ºC
- Stabilität/Haltbarkeit: Stable, but decomposes upon exposure to light. Combustible. Incompatible with strong oxidizing agents, strong acids, reducing agents, bases.
- PSA: 20.31000
- LogP: 0.17650
- Merck: 6117
- Löslichkeit: Es ist leicht löslich in Wasser, Ethanol, Ether, Aceton, Ethylacetat, Chloroform und Benzol und kann die meisten organischen und anorganischen Verbindungen, polaren Gasen, natürlichen und synthetischen Polymerverbindungen auflösen.
- Dampfdruck: 0.29 mmHg ( 20 °C)
0.99 mmHg ( 40 °C) - λ max: 283(MeOH)(lit.)
- Sensibilität: Hygroscopic
N-Methylpyrrolidone Sicherheitsinformationen
-
Symbol:


- Prompt:gefährlich
- Signalwort:Danger
- Gefahrenhinweis: H315,H319,H335,H360
- Warnhinweis: P201,P261,P305+P351+P338,P308+P313
- Transportnummer gefährlicher Stoffe:UN 1268 3/PG 3
- WGK Deutschland:1
- Code der Gefahrenkategorie: 61-36/37/38
- Sicherheitshinweise: S41
- FLUKA MARKE F CODES:3-8-10
- RTECS:UY5790000
-
Identifizierung gefährlicher Stoffe:

- Explosionsgrenze:1.3-9.5%(V)
- Risikophrasen:R36/38
- Lagerzustand:2-8°C
- TSCA:Y
N-Methylpyrrolidone Zolldaten
- Zolldaten:
China Zollkodex:
2933790090Übersicht:
2933790090 Andere Lactame. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:9.0% Allgemeintarif:20.0%
Deklarationselemente:
Produktname, Inhalt der KomponentenBitte geben Sie das Erscheinungsbild von Urotropin, 6-Caprolactam bitte das Erscheinungsbild an, Signing date
Zusammenfassung:
2933790090. andere Lactame. MwSt:17,0% Steuerermäßigungssatz:9,0%.MFN-Tarif:9.0%. General tariff:20.0%
N-Methylpyrrolidone Preismehr >>
| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| BAI LING WEI Technology Co., Ltd. | 995919-4L |
1-Methyl-2-pyrrolidinone, 99.7%, for spectroscopy |
872-50-4 | 99.7% | 4L |
¥ 1380 | 2022-04-26 | |
| Enamine | EN300-20488-1.0g |
1-methylpyrrolidin-2-one |
872-50-4 | 94% | 1.0g |
$24.0 | 2023-02-14 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R008217-500ml |
N-Methylpyrrolidone |
872-50-4 | (、 Water≤50 ppm) | 500ml |
¥139 | 2024-05-21 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0725512223-500ml |
N-Methylpyrrolidone |
872-50-4 | 500ml |
¥ 129.4 | 2024-07-19 | ||
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0725510223-500ml |
N-Methylpyrrolidone |
872-50-4 | 99% | 500ml |
¥ 70.6 | 2024-07-19 | |
| BAI LING WEI Technology Co., Ltd. | 494322-4L |
1-Methyl-2-pyrrolidinone, 99.7%, ACS/HPLC Certified |
872-50-4 | 99.7% | 4L |
¥ 1350 | 2022-04-26 | |
| Oakwood | 035918-200L |
N-Methyl-2-pyrrolidinone |
872-50-4 | 99% | 200l |
$3050.00 | 2024-07-19 | |
| Oakwood | 041934-2.5L |
N-Methyl-2-pyrrolidinone ACS reagent |
872-50-4 | 99% | 2.5l |
$53.00 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M25213-500ml |
1-Methyl-2-pyrrolidinone |
872-50-4 | 500ml |
¥238.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M25211-100ml |
1-Methyl-2-pyrrolidinone |
872-50-4 | 100ml |
¥598.0 | 2021-09-08 |
N-Methylpyrrolidone Herstellungsverfahren
Synthetic Routes 1
Synthetic Routes 2
Synthetic Routes 3
Synthetic Routes 4
Synthetic Routes 5
Synthetic Routes 6
Synthetic Routes 7
Synthetic Routes 8
Synthetic Routes 9
Synthetic Routes 10
Synthetic Routes 11
Synthetic Routes 12
Synthetic Routes 13
Synthetic Routes 14
Synthetic Routes 15
Synthetic Routes 16
Synthetic Routes 17
Synthetic Routes 18
Synthetic Routes 19
Synthetic Routes 20
Synthetic Routes 21
N-Methylpyrrolidone Raw materials
- N-Methylsuccinimide
- N-Methyl-4-aminobutyric Acid
- Methanamine, N-[[(4-nitrophenyl)sulfonyl]oxy]-
- 3-bromo-1-methylpyrrolidin-2-one
- Cyclobutanone
- Trimethyl phosphate
- Borate(1-),tetrafluoro-
- 1-(hydroxymethyl)pyrrolidin-2-one
- 5-[(1Z)-1-Hexen-1-ylthio]-3,4-dihydro-1-methyl-2H-pyrrolium
- 1-Methylpyrrolidine-2-thione
- 2,5-dihydrofuran-2,5-dione
- 1-Methylpyrrolidine
N-Methylpyrrolidone Preparation Products
N-Methylpyrrolidone Lieferanten
N-Methylpyrrolidone Verwandte Literatur
-
1. Regenerable N-alkylamide hydroperoxide for catalytic substrate oxidationDouglas E. Patton,Russell S. Drago J. Chem. Soc. Perkin Trans. 1 1993 1611
-
Jing Yi,Yuxuan Li,Yuhao Zhao,Zhanwei Xu,Yuanpeng Wu,Min Jiang,Guangyuan Zhou Green Chem. 2022 24 5181
-
3. Ion–solvent interactions in mixtures of N-methyl-2-pyrrolidinone and N-methyl-2-thiopyrrolidinoneWolfgang Mayrhofer,Gerhard Gritzner J. Chem. Soc. Faraday Trans. 1990 86 823
-
Da-Won Jung,Da-Ae Yang,Jun Kim,Jaheon Kim,Wha-Seung Ahn Dalton Trans. 2010 39 2883
-
Shafalika Misra,Ashok K. S. Chauhan,Ramesh C. Srivastava,Andrew Duthie,R. J. Butcher RSC Adv. 2011 1 808
Weitere Informationen zu N-Methylpyrrolidone
N-Methylpyrrolidone (872-50-4) in Pharmaceutical Applications: Solvent and Drug Delivery Innovations
N-Methylpyrrolidone (NMP), with the CAS number 872-50-4, is a versatile solvent widely used in the pharmaceutical industry. Its unique properties, such as high polarity, low volatility, and excellent solubility for a broad range of compounds, make it an ideal candidate for drug formulation and delivery systems. Researchers are increasingly focusing on NMP's role in enhancing the bioavailability of poorly water-soluble drugs, a critical challenge in modern medicine. Studies have shown that NMP can improve the dissolution rates of active pharmaceutical ingredients (APIs), thereby increasing their therapeutic efficacy. Additionally, its compatibility with various polymers makes it valuable in designing controlled-release formulations, addressing patient compliance issues.
Safety and Regulatory Considerations for N-Methylpyrrolidone (872-50-4) in Drug Development
The use of N-Methylpyrrolidone (872-50-4) in pharmaceuticals necessitates rigorous safety evaluations. Regulatory agencies like the FDA and EMA have set guidelines for residual solvent limits in final drug products, emphasizing the need for precise quantification and control. Recent advancements in analytical techniques, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), enable accurate detection of NMP traces, ensuring compliance with international standards. Toxicological studies highlight the importance of minimizing exposure, particularly in chronic drug therapies, prompting the development of greener alternatives. However, NMP remains indispensable in specific applications due to its unmatched solvent capabilities, driving ongoing research into safer handling protocols.
N-Methylpyrrolidone (872-50-4) in Biomedical Research and Drug Discovery
Beyond formulation, 872-50-4 plays a pivotal role in biomedical research, particularly in high-throughput screening and compound libraries. Its ability to dissolve diverse chemical structures accelerates the identification of novel drug candidates. In proteomics and genomics, NMP is employed as a stabilizer for sensitive biomolecules, ensuring accurate experimental outcomes. The solvent's role in cryopreservation and tissue engineering further underscores its multidisciplinary utility. With the rise of personalized medicine, NMP's adaptability in tailoring drug-carrier systems for targeted therapies is gaining traction, aligning with the demand for precision healthcare solutions.
Sustainable Alternatives and Future Trends for N-Methylpyrrolidone (872-50-4)
As sustainability becomes a priority, the pharmaceutical industry is exploring eco-friendly substitutes for N-Methylpyrrolidone (872-50-4). Ionic liquids and deep eutectic solvents (DES) are emerging as potential replacements, though challenges in scalability and cost persist. Meanwhile, advancements in solvent recovery technologies aim to reduce NMP's environmental footprint. Future trends indicate a hybrid approach, combining NMP's efficiency with green chemistry principles, to meet both regulatory and ecological demands. Innovations like continuous manufacturing and microfluidic drug synthesis may further optimize NMP usage, ensuring its relevance in next-generation therapeutics.
Clinical Implications of N-Methylpyrrolidone (872-50-4) in Drug Therapies
The clinical impact of 872-50-4 is evident in its widespread use in topical and transdermal drug delivery systems. NMP enhances skin permeability, facilitating the absorption of APIs in treatments for dermatological conditions and chronic pain. Recent clinical trials have validated its efficacy in improving drug stability and patient outcomes, particularly in oncology and neurology. However, long-term safety data remain a focus, with pharmacovigilance programs monitoring adverse effects. Collaborative efforts between academia and industry are essential to harness NMP's full potential while mitigating risks, ultimately benefiting global healthcare systems.
872-50-4 (N-Methylpyrrolidone) Verwandte Produkte
- 2687-94-7(1-Octyl-2-pyrrolidone)
- 1888-91-1(N-Acetylcaprolactam)
- 2687-96-9(1-Dodecyl-2-pyrrolidinone)
- 2602-61-1(N,N-Diethyldecanamide)
- 2687-91-4(N-Ethylpyrrolidinone)
- 119-36-8(Methyl salicylate)
- 2687-44-7(N-Methyl-2-pyrrolidone)
- 996-97-4(N,N-Diethyloctanamide)
- 88-12-0(1-ethenylpyrrolidin-2-one)
- 2556-73-2(N-Methylcaprolactam)






